N-Vinylcaprolactam

Thermoresponsive Polymers LCST Behavior Biocompatibility

Researchers requiring a biocompatible thermoresponsive monomer often face toxicity risks with PNIPAM-based systems or compositional drift in copolymerizations. N-Vinylcaprolactam (NVCL) eliminates these bottlenecks. • Hydrolytically stable: PNVCL does not release toxic low-molecular-weight amides, ensuring safer in vivo use. • Predictable copolymerization: Near-ideal reactivity ratios with vinyl acetate (rVCL=0.29, rVAc=0.33) enable homogeneous batch RAFT synthesis without complex feeding. • Enhanced hydrophobic payload: NVCL copolymers boost drug loading efficiency vs. PVP, critical for advanced delivery systems.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 2235-00-9
Cat. No. B1216875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Vinylcaprolactam
CAS2235-00-9
Synonymsoligo(N-vinylcaprolactam)
poly(N-vinylcaprolactam)
poly-N-vinylcaprolactam
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC=CN1CCCCCC1=O
InChIInChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2
InChIKeyJWYVGKFDLWWQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Vinylcaprolactam: Thermoresponsive Monomer


N-Vinylcaprolactam (NVCL) is a cyclic N-vinylamide monomer that forms the basis of the thermoresponsive polymer poly(N-vinylcaprolactam) (PNVCL). It is a white solid at room temperature, with a melting point of 35-38 °C and a boiling point of 128 °C at 21 mmHg . As an organo-soluble amphiphilic material, NVCL is soluble in a range of solvents including benzene, isobutanol, and isopropanol . Its defining characteristic is the ability of its homopolymer to undergo a sharp, reversible phase transition in aqueous solution, known as a lower critical solution temperature (LCST), which is a key driver for its use in advanced materials [1].

Irreplaceability of N-Vinylcaprolactam


In the family of water-soluble N-vinylamide monomers, N-Vinylcaprolactam (NVCL) is unique due to the behavior of its corresponding homopolymer, poly(N-vinylcaprolactam) (PNVCL). While poly(N-vinylpyrrolidone) (PVP) is a classic, non-responsive hydrophilic polymer, PNVCL exhibits a lower critical solution temperature (LCST) in aqueous media, enabling a sharp coil-to-globule phase transition upon heating [1]. Unlike poly(N-isopropylacrylamide) (PNIPAM), another well-known LCST polymer, PNVCL's phase transition is not accompanied by the release of potentially toxic low-molecular-weight amide byproducts upon hydrolysis, making it a more biocompatible choice [2]. Furthermore, the reactivity of NVCL in copolymerization is distinct; for instance, it exhibits a drastically different reactivity ratio with glycidyl methacrylate (rVCL ≈ 0.037) compared to N-vinylpyrrolidone, which leads to significant compositional drift during polymerization if substitution is attempted without re-optimization [3]. These fundamental differences mean that NVCL cannot be simply interchanged with its closest analogs without a complete loss of intended thermoresponsive function or product quality.

N-Vinylcaprolactam: Quantitative Evidence


LCST Transition: PNVCL vs. PNIPAM

While both poly(N-vinylcaprolactam) (PNVCL) and poly(N-isopropylacrylamide) (PNIPAM) exhibit a lower critical solution temperature (LCST), the nature of the conformational change is distinct. Fluorescence studies show that PNVCL undergoes a transition over a broader temperature range of approximately 15 °C, in contrast to the sharp 2 °C window (31-33 °C) for PNIPAM [1]. Crucially, PNVCL does not produce small-molecule amide degradation products upon hydrolysis, a known issue with PNIPAM that raises biocompatibility concerns [1].

Thermoresponsive Polymers LCST Behavior Biocompatibility

NVCL Reactivity with Glycidyl Methacrylate

In free-radical copolymerization, N-Vinylcaprolactam (VCL) displays a drastically lower reactivity ratio (rVCL = 0.0365) when copolymerized with glycidyl methacrylate (GMA, rGMA = 6.44) compared to the near-unity ratios often observed with other vinyl monomers like N-vinylpyrrolidone [1]. This large difference necessitates specialized feeding techniques (e.g., gradual addition of GMA) to prevent compositional drift and ensure homogeneous copolymers. In contrast, a more balanced reactivity ratio (e.g., rNVP ≈ 0.05, rGMA ≈ 4.0) allows for greater compositional homogeneity in batch processes.

Copolymerization Kinetics Reactivity Ratios Polymer Synthesis

NVCL Reactivity with Vinyl Acetate

When copolymerized with vinyl acetate (VAc) via RAFT polymerization, N-Vinylcaprolactam (VCL) exhibits a reactivity ratio (rVCL = 0.29) that is very similar to that of VAc (rVAc = 0.33) [1]. This close match ensures a homogeneous distribution of monomer units along the polymer chain without the need for complex semi-batch feeding protocols. In contrast, monomers like N-vinylimidazole (VI) often show a much higher relative reactivity (rVI > rVCL in many systems), leading to significant compositional drift in batch copolymerizations [2].

RAFT Polymerization Reactivity Ratios Amphiphilic Copolymers

Extraction Efficiency: NVCL vs. N-Vinylformamide

In the context of extracting histidine from aqueous solutions, copolymers containing N-Vinylcaprolactam (VC) demonstrated superior performance. A study comparing extraction efficiency in two-phase water-salt systems found that the efficiency decreased in the order: VC-VI (N-vinylimidazole) > VF-VI (N-vinylformamide) > VC-VF [1]. This demonstrates that for applications requiring complexation or extraction of biomolecules like histidine, NVCL-based copolymers are more effective than those based on the closely related analog N-vinylformamide.

Liquid Extraction Copolymers Histidine Purification

PNVCL Hydrogel Shrinkage

The thermoresponsive behavior of cross-linked poly(N-vinylcaprolactam) (PNVCL) hydrogels has been precisely quantified, demonstrating their potential as robust actuators. Nanothin multilayer hydrogels made from PVCL-NH2-7 copolymers exhibited a wet thickness shrinkage ratio of 1.9±0.1 when heated from 25°C to 50°C [1]. This significant and reversible volume change is a key differentiator from non-responsive hydrogels like those based on poly(N-vinylpyrrolidone) or poly(ethylene glycol), which do not exhibit this thermally triggered behavior.

Stimuli-Responsive Hydrogels Drug Delivery Microfluidics

Complexation Capacity: NVCL vs. PVP

The complexing ability of copolymers containing N-Vinylcaprolactam (VC) is superior to that of the widely used poly(N-vinylpyrrolidone) (PVP) homopolymer. A study using luminescent probes showed that VP-VC copolymers, even with a low content of VC units, have a greater complexing ability with small molecules like 8-anilinonaphthalene-1-sulphonic acid than PVP alone [1]. This enhanced interaction is attributed to the increased hydrophobicity from the caprolactam ring, which promotes stronger binding with nonpolar guest molecules.

Drug Delivery Complexation Macromolecular Interactions

Applications of N-Vinylcaprolactam


Biocompatible Thermoresponsive Polymers

A primary application for N-Vinylcaprolactam is in the synthesis of polymers requiring a biocompatible thermoresponsive element. Unlike PNIPAM, PNVCL's LCST (~38°C) can be tuned over a wider range, and it does not release toxic amides upon hydrolysis, making it safer for biomedical applications [1]. Researchers should prioritize NVCL when designing materials for in vivo use, such as injectable drug depots or implant coatings, where a predictable, reversible phase change near physiological temperature is required without the associated toxicity risks of alternative thermoresponsive polymers.

Amphiphilic Copolymers via Batch RAFT

N-Vinylcaprolactam is the monomer of choice for creating well-defined amphiphilic copolymers with vinyl acetate (VAc) via batch RAFT polymerization. The near-ideal reactivity ratios (rVCL = 0.29, rVAc = 0.33) allow for homogeneous incorporation of both monomers without the need for complex semi-batch feeding, which would be necessary for more reactive analogs like N-vinylimidazole [1]. This simplifies the manufacturing process for advanced materials used in drug delivery, coatings, and personal care products, ensuring consistent product quality and reducing production costs.

Drug Delivery and Separation Media

Copolymers of N-Vinylcaprolactam and N-vinylpyrrolidone should be selected over PVP homopolymers for applications requiring enhanced complexation with hydrophobic guest molecules, such as in drug delivery systems or for the extraction and purification of biomolecules like histidine [1]. The presence of the caprolactam ring significantly increases the hydrophobic binding capacity of the polymer, leading to higher drug loading efficiencies, improved payload retention, and superior separation performance in industrial or analytical processes .

Microfluidic Actuators and Smart Surfaces

PNVCL-based hydrogels are the material of choice for creating robust, thermally activated micro-actuators. Their ability to undergo a quantifiable and reversible volume change, such as the 1.9x shrinkage ratio observed in nanothin films [1], provides a predictable and reliable mechanical response. This performance is superior to non-responsive hydrogels and enables precise engineering of microfluidic valves, smart surfaces with switchable wettability, and other miniaturized devices where controlled movement or flow regulation is critical.

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